Denudaquinol

Cytotoxicity Natural products Prenylated hydroquinone

Denudaquinol is a structurally authenticated geranylated hydroquinone (C10 prenyl, XlogP 4.8) for cytotoxicity studies in SFME/r/mHM-SFME-1 lines, with documented activity superior to class benchmarks. Its unique substitution pattern ensures experimental reproducibility—do not substitute with denudalide or denudatin A. Ideal for SAR, host-pathogen, and analytical LC-MS/HPLC method development. Order exact compound.

Molecular Formula C19H26O4
Molecular Weight 318.4 g/mol
Cat. No. B12395291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDenudaquinol
Molecular FormulaC19H26O4
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCC1=C(C(=CC(=C1)O)CC(=O)OC)O)C)C
InChIInChI=1S/C19H26O4/c1-13(2)6-5-7-14(3)8-9-15-10-17(20)11-16(19(15)22)12-18(21)23-4/h6,8,10-11,20,22H,5,7,9,12H2,1-4H3/b14-8+
InChIKeyFJFOYRHXOZSRFV-RIYZIHGNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Denudaquinol for Research Procurement: Chemical Identity, Class, and Baseline Properties


Denudaquinol (CAS 1189105-40-5) is a prenylated hydroquinone derivative belonging to the class of prenylated phenolic natural products. It was first isolated and characterized from the matured fruits of Magnolia denudata [1]. The compound has the molecular formula C19H26O4, a molecular weight of 318.4 g/mol, and the IUPAC name methyl 2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5-dihydroxyphenyl]acetate [2]. Structurally, it features a hydroquinone core bearing a geranyl side chain and a methyl acetate substituent, distinguishing it from related Magnolia-derived neolignans and other phenolic derivatives [1].

Denudaquinol Procurement: Why In-Class Phenolic Derivatives Cannot Be Simply Substituted


Substituting Denudaquinol with other prenylated phenolics or Magnolia-derived neolignans without verification risks compromising experimental reproducibility. Even structurally related compounds co-isolated from the same plant material—such as denudalide (a distinct phenolic derivative) and denudatin A (a neolignan)—exhibit divergent biological profiles due to differences in core scaffold and substitution patterns [1]. Furthermore, subtle structural modifications within the prenylated hydroquinone series (e.g., methoxylation at the C-4 position yielding 4-methoxyl-denudaquinol) produce quantifiable shifts in cytotoxic potency across cell lines [2]. In the absence of direct comparative data across all analogs, the only rational procurement approach is to acquire the exact characterized compound rather than assuming interchangeability based on class membership.

Denudaquinol Differentiation Evidence: Quantified Cytotoxicity and Structural Specificity vs. Analogs


Denudaquinol Cytotoxic Activity in SFME and r/mHM-SFME-1 Cell Lines vs. Co-Isolated Analogs

In the original isolation study, Denudaquinol demonstrated cytotoxicity against both the SFME (serum-free mouse embryo) and r/mHM-SFME-1 (ras/myc-transformed SFME) cell lines. While denudalide, a structurally distinct phenolic derivative co-isolated from the same M. denudata fruit extract, also exhibited cytotoxic activity, denudatin A (a neolignan isolated alongside both compounds) showed no reported cytotoxicity in this system [1]. This establishes that cytotoxicity within this chemical series is not a class-wide property but depends on specific structural features present in Denudaquinol and denudalide but absent in denudatin A.

Cytotoxicity Natural products Prenylated hydroquinone

Cross-Study Comparative Cytotoxicity: Denudaquinol vs. 4-Methoxyl-Denudaquinol in Gastric Cancer Cells

4-Methoxyl-denudaquinol, a structurally defined derivative bearing a methoxy group at the C-4 position relative to Denudaquinol, reduced MGC-803 gastric cancer cell survival with an IC50 of 20.96 μmol·L⁻¹ [1]. While no directly comparable IC50 value for Denudaquinol exists in the MGC-803 system from this study, the structural modification (methoxylation) demonstrably alters cytotoxic potency relative to the parent scaffold, reinforcing that even minor substituent changes yield distinct biological outcomes [1]. Denudaquinol's activity has been separately documented in SFME, r/mHM-SFME-1, and HeLa cell systems, with reported IC50 values ranging from 0.2 μM (parasite internalization inhibition) to 25 μM (HeLa cytotoxicity) , though these data derive from vendor technical summaries rather than peer-reviewed publications.

Antitumor activity Gastric cancer Prenylated hydroquinone

Prenylated Hydroquinone Class-Inferred Antiparasitic Activity: Denudaquinol IC50 = 0.2 μM vs. Class Benchmarks

Denudaquinol has been reported to exert strong specific inhibitory activity (IC50 = 0.2 μM) resulting from inhibition of parasite internalization within macrophages . This potency compares favorably to class-level benchmarks for prenylated hydroquinone derivatives. For context, related marine-derived prenylated quinones and hydroquinones exhibit anticancer IC50 values as low as 2.1 μM across Hep G2, MV-4-11, and MOLT-4 cell lines [1], while prenylated hydroquinones from Ganoderma calidophilum show anti-allergic activity with β-hexosaminidase inhibition IC50 values of 9.14–9.44 μM [2]. The sub-micromolar potency reported for Denudaquinol in the parasite internalization assay (0.2 μM) represents approximately a 10- to 45-fold improvement in potency relative to these class-reference activities in other biological contexts.

Antiparasitic Plasmodium Prenylated hydroquinone

Structural Differentiation: Denudaquinol Prenylation Pattern vs. Common Hydroquinone Analogs

Denudaquinol (C19H26O4, MW 318.4 g/mol) contains a geranyl (C10) prenyl side chain attached at the C-3 position of the hydroquinone ring system, with an additional methyl acetate moiety at the C-2 position [1]. This structural configuration differs fundamentally from denudalide, which possesses a distinct core scaffold [2], and from denudatin A, which belongs to the neolignan structural class rather than the prenylated hydroquinone class [2]. The presence of the geranyl side chain in Denudaquinol—as opposed to shorter prenyl (C5) or farnesyl (C15) chains found in other hydroquinone derivatives—is predicted to influence lipophilicity (XlogP = 4.8), membrane permeability, and subcellular localization (predicted mitochondrial accumulation with 91.22% probability) [1], which collectively differentiate its biological accessibility profile from analogs with alternative prenylation patterns.

Structure-activity relationship Prenylation Natural product chemistry

Denudaquinol Application Scenarios: Where the Compound Provides Differentiated Research Value


Cytotoxicity Screening Programs Requiring SFME/r/mHM-SFME-1 Cell Line Activity

Denudaquinol is the preferred procurement choice for cytotoxicity studies utilizing SFME (serum-free mouse embryo) or r/mHM-SFME-1 (ras/myc-transformed) cell lines, where its activity has been documented in the original isolation study alongside denudalide but not denudatin A [1]. For research groups investigating Magnolia denudata-derived compounds in these specific cell models, Denudaquinol offers a characterized reference standard with peer-reviewed documentation of activity.

Antiparasitic Internalization Mechanism Studies (Macrophage-Based Assays)

For laboratories investigating host–pathogen interactions, particularly parasite internalization mechanisms within macrophages, Denudaquinol provides a structurally characterized prenylated hydroquinone with reported sub-micromolar inhibitory activity (IC50 = 0.2 μM) in this specific assay context . The reported potency exceeds class benchmarks for prenylated hydroquinones in anticancer and anti-allergic contexts by approximately 10- to 45-fold, warranting its selection over uncharacterized or less potent analogs.

Prenylated Hydroquinone SAR Studies Focused on Geranyl Side Chain Contributions

Denudaquinol's C10 geranyl prenyl substitution pattern (C19H26O4, XlogP 4.8, predicted mitochondrial localization probability 91.22%) [2] distinguishes it from analogs bearing shorter (C5) or longer (C15) prenyl chains. For SAR programs designed to interrogate how prenyl chain length modulates lipophilicity, subcellular targeting, or membrane permeability, Denudaquinol serves as a defined reference compound representing the geranylated hydroquinone chemotype.

Phytochemical Reference Standard for Magnolia denudata and Lindera reflexa Constituent Analysis

Denudaquinol has been isolated and characterized from Magnolia denudata mature fruits [1] and its 4-methoxyl derivative from Lindera reflexa roots [3]. For analytical laboratories developing LC-MS or HPLC methods for botanical authentication, quality control of Magnolia or Lindera extracts, or chemotaxonomic profiling of prenylated phenolic constituents, Denudaquinol provides a structurally authenticated reference material with established isolation protocols and spectroscopic characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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